molecular formula C17H16N2O4S B3301791 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 912770-77-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B3301791
CAS No.: 912770-77-5
M. Wt: 344.4 g/mol
InChI Key: SQEJEWNJTJZTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS: 912770-77-5) is a benzothiazole-derived amide featuring methoxy substituents at the 4- and 7-positions of the benzothiazole ring and a 2-methoxybenzamide moiety.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-11-7-5-4-6-10(11)16(20)19-17-18-14-12(22-2)8-9-13(23-3)15(14)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEJEWNJTJZTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213602
Record name N-(4,7-Dimethoxy-2-benzothiazolyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-77-5
Record name N-(4,7-Dimethoxy-2-benzothiazolyl)-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912770-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,7-Dimethoxy-2-benzothiazolyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One efficient method includes the base-promoted intramolecular C–S bond coupling cyclization in dioxane . This method is economical and convenient, providing high yields of the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. The use of carbon dioxide as a raw material for cyclization reactions is one such approach, promoting sustainability and reducing the reliance on hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. Additionally, it can modulate signaling pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzothiazole scaffold is highly versatile, with modifications to substituent groups significantly altering physicochemical and biological properties. Key structural analogs include:

N-(4,6-Dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide (CAS: 912770-64-0)
  • Substituents : Chlorine atoms at benzothiazole 4- and 6-positions.
  • However, reduced solubility compared to methoxy derivatives is expected due to lower polarity .
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-2-methoxybenzamide (CAS: 912770-74-2)
  • Substituents : Methoxy at 4-position and methyl at 7-position.
  • The 4-methoxy group retains some polarity, balancing bioavailability .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (Acta Cryst. E68, o1857)
  • Core Structure : Simpler thiazole ring (vs. benzothiazole).
  • Fluorine atoms on the benzamide improve metabolic stability and binding affinity via hydrophobic interactions and hydrogen bonding .
N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
  • Substituents : Dichloro on benzothiazole and sulfamoyl on benzamide.
  • Chlorine substituents may confer higher cytotoxicity compared to methoxy analogs .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Water Solubility (μg/mL)
912770-77-5 (Target) C₁₇H₁₅N₂O₄S ~343.4 4,7-Dimethoxy, 2-methoxy Not reported
912770-64-0 C₁₅H₁₀Cl₂N₂O₂S ~365.3 4,6-Dichloro, 2-methoxy <40 (estimated)
912770-74-2 C₁₇H₁₅N₂O₃S ~335.4 4-Methoxy-7-methyl, 2-methoxy ~50 (estimated)
869073-75-6 (Reference) C₁₄H₁₃N₅O₂S₂ 347.4 Thiadiazolo-triazinone core 40.1 (pH 7.4)

Notes:

  • The target compound’s dimethoxy groups likely increase solubility compared to dichloro analogs but reduce it relative to methylated derivatives.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Molecular Formula: C22H24N2O4S
Molecular Weight: 412.50 g/mol
IUPAC Name: this compound

Research indicates that compounds containing benzothiazole and methoxy groups exhibit significant biological activities. The proposed mechanisms include:

  • Antibacterial Activity: Similar compounds have demonstrated the ability to disrupt bacterial cell membranes, leading to cell death.
  • Anti-inflammatory Effects: Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties: Some benzothiazole derivatives have been associated with the inhibition of cancer cell proliferation and migration, primarily through the modulation of key signaling pathways like AKT and ERK .

1. Antitumor Activity

A study focusing on benzothiazole derivatives revealed that certain compounds significantly inhibited the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung carcinoma). For instance, compound B7 exhibited a notable reduction in cell viability at concentrations as low as 1 μM .

CompoundCell LineIC50 (μM)
B7A4311.0
B7A5492.0
ControlDoxorubicin0.5

2. Anti-inflammatory Activity

In vitro studies have shown that benzothiazole derivatives can suppress the production of nitric oxide (NO) and other inflammatory mediators in macrophage cell lines. For example, treatment with a related compound resulted in a significant decrease in LPS-induced NO production .

CompoundNO Production Inhibition (%)
DMB75%
ControlNone

Case Study 1: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory potential of related benzothiazole compounds demonstrated their ability to inhibit LPS-induced production of pro-inflammatory cytokines in RAW264.7 cells. The study highlighted that these compounds could reduce the expression levels of iNOS and COX-2, which are critical mediators in inflammatory responses .

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of methoxy-substituted benzothiazoles, revealing their capability to induce apoptosis in cancer cells. The mechanism was linked to the activation of caspases and inhibition of cell cycle progression .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves coupling 4,7-dimethoxy-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride under nucleophilic acyl substitution. Key parameters include solvent choice (e.g., dry DMF or dichloromethane), temperature control (0–5°C for initial mixing, room temperature for completion), and stoichiometric ratios (1:1.1 amine:acyl chloride). Catalysts like triethylamine or DMAP improve yields by neutralizing HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via 1H^1H-NMR (aromatic protons at δ 6.8–8.1 ppm) and FT-IR (amide C=O stretch ~1650 cm1^{-1}) are critical .

Q. How does the solubility profile of this compound influence formulation for in vitro biological assays?

  • Methodology : The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) due to its methoxy and amide groups, but limited aqueous solubility. For cell-based assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) and dilute in PBS or culture media. Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar encapsulation (e.g., using Pluronic F-68). Dynamic light scattering (DLS) confirms nanoparticle stability .

Q. What preliminary screening assays are recommended to evaluate its antimicrobial activity?

  • Methodology : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations ranging from 0.5–256 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC endpoints. For antifungal activity, employ Candida albicans in Sabouraud dextrose broth. Synergy studies with β-lactams can assess FtsZ inhibition (via bacterial filamentation observed via phase-contrast microscopy) .

Advanced Research Questions

Q. What mechanistic insights support its role as a FtsZ inhibitor, and how can binding affinity be quantified?

  • Methodology : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (KdK_d) to purified FtsZ protein. Competitive assays with GTP (FtsZ polymerization substrate) validate target engagement. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Thr307 and hydrophobic contacts with Val297). Confirm functional inhibition via GTPase activity assays (malachite green phosphate detection) .

Q. How can structure-activity relationship (SAR) studies optimize its anticancer potency?

  • Methodology : Synthesize analogs with substituent variations on the benzothiazole (e.g., halogenation at C4/C7) and benzamide (e.g., nitro or amino groups at C3/C5) rings. Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Correlate logPP (HPLC-derived) with membrane permeability. QSAR models (CoMFA/CoMSIA) predict critical descriptors (e.g., electron-withdrawing groups enhance apoptosis via caspase-3 activation) .

Q. What analytical approaches resolve discrepancies in reported bioactivity data across studies?

  • Methodology : Cross-validate findings using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction). Control for batch-to-batch variability via HPLC purity checks (>95%). Assess off-target effects via kinome profiling (KinomeScan) or transcriptomics (RNA-seq). Meta-analysis of IC50_{50} values across studies identifies outliers linked to assay conditions (e.g., serum protein binding) .

Q. How can metabolic stability and CYP450 interactions be evaluated to advance preclinical development?

  • Methodology : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification of parent compound depletion. CYP inhibition screening (e.g., CYP3A4, 2D6) uses fluorogenic substrates. Metabolite ID via high-resolution MS (Q-TOF) identifies oxidation (e.g., O-demethylation) or conjugation pathways. Pharmacokinetic studies in rodents (IV/PO dosing) calculate t1/2t_{1/2}, CmaxC_{max}, and bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on its solubility in polar vs. nonpolar solvents?

  • Methodology : Reassess solubility using standardized shake-flask methods (USP guidelines) in buffered solutions (pH 1.2–7.4) and solvents (e.g., ethanol, acetonitrile). Quantify via UV-Vis at λmax_{\text{max}} ~275 nm. X-ray crystallography or computational solubility parameters (Hansen solubility spheres) clarify polymorphic influences. Discrepancies may arise from amorphous vs. crystalline forms, characterized via DSC and PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.